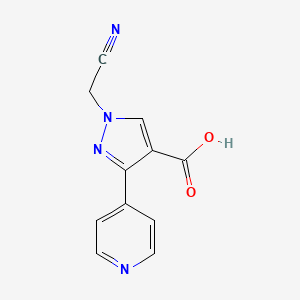
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as CMPCA, is a small molecule that has been widely used in scientific research due to its ability to act as a potent inhibitor of enzymes. It is a structural analog of pyridoxal 5'-phosphate (PLP), an important cofactor for many enzymes, and has been used in a variety of biochemical and physiological studies. CMPCA has been used in studies of enzyme inhibition, protein-protein interactions, and drug metabolism.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Functionalization Reactions : Studies have shown the conversion of pyrazole-carboxylic acid derivatives into carboxamides and imidazo[4,5-b]pyridine derivatives, highlighting the versatility of these compounds in organic synthesis. The reactions have been thoroughly characterized spectroscopically and examined theoretically to understand the underlying mechanisms (İ. Yıldırım et al., 2005).
- Crystal Structure and Computational Study : Research on pyrazole derivatives, including crystal structure analysis and density-functional-theory (DFT) calculations, emphasizes their structural and theoretical significance. Such studies provide insights into the stability and formation of these compounds, aiding in the development of new materials and pharmaceuticals (Li-qun Shen et al., 2012).
Antimicrobial and Antimycobacterial Activity
- Antimicrobial Properties : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, suggesting potential applications in addressing drug-resistant infections. This research contributes to the development of new therapeutic agents (R.V.Sidhaye et al., 2011).
Organometallic Chemistry and Anticancer Agents
- Organometallic Complexes : The synthesis of organometallic complexes with pyrazolo[3,4-b]pyridines as ligands has been explored for their potential as anticancer agents. These complexes have been shown to exhibit cytotoxicity against human cancer cells and inhibit cyclin-dependent kinases, highlighting their potential in cancer therapy (I. Stepanenko et al., 2011).
Novel Organic Compounds Synthesis
- N-Fused Heterocycles : Research has also focused on the efficient synthesis of N-fused heterocyclic products from condensation reactions involving pyrazole derivatives. These compounds have potential applications in pharmaceuticals and materials science due to their unique chemical properties (Aseyeh Ghaedi et al., 2015).
Propiedades
IUPAC Name |
1-(cyanomethyl)-3-pyridin-4-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-3-6-15-7-9(11(16)17)10(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRENRZNFOSVLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



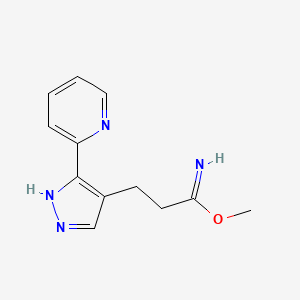


![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482301.png)
![7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482302.png)
![2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482303.png)
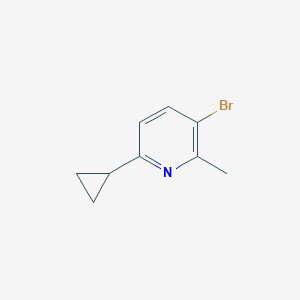
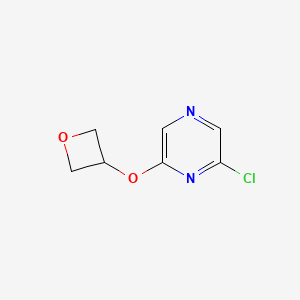
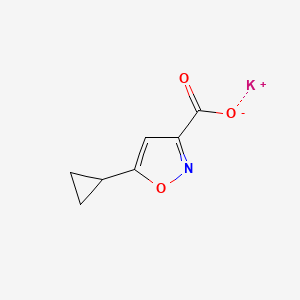

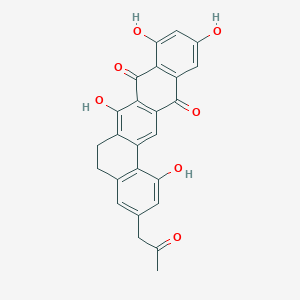
![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)